FERROCENEACETIC ACID

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of ferroceneacetic acid and its derivatives involves coupling reactions that integrate ferrocene moieties with acetic acid groups. For instance, the synthesis of the unnatural amino acid Nα-Nε-(ferrocene-1-acetyl)-L-lysine demonstrated the coupling of a ferroceneacetic acid molecule onto the side chain amine of a lysine, showcasing the versatility of ferroceneacetic acid in synthesizing complex molecules (Gellett, Huber, & Higgins, 2008).

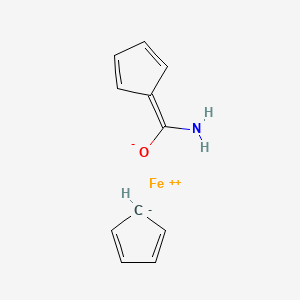

Molecular Structure Analysis

The molecular structure of ferroceneacetic acid derivatives has been elucidated through X-ray crystallography and spectroscopic methods. For example, studies on chiral ferrocene amines derived from amino acids and peptides have provided insights into the stereochemical arrangements and electronic configurations of these compounds, demonstrating the impact of the ferrocene moiety on the overall molecular architecture (Hess, Sehnert, Weyhermüller, & Metzler-Nolte, 2000).

Chemical Reactions and Properties

Ferroceneacetic acid and its derivatives exhibit a range of chemical reactivities, such as nuclease activity in the case of Nα-Nε-(ferrocene-1-acetyl)-L-lysine, indicating the potential for these compounds to be incorporated into nucleic acid-binding proteins to endow them with nuclease capability (Gellett, Huber, & Higgins, 2008). The Friedel–Crafts acylation of ferrocene with alkynoic acids is another reaction that highlights the chemical versatility of ferroceneacetic acid derivatives (Plażuk & Zakrzewski, 2009).

Physical Properties Analysis

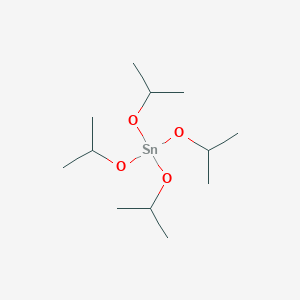

The physical properties of ferroceneacetic acid derivatives, such as solubility, thermal stability, and refractivity, are influenced by the ferrocene moiety. For example, ferrocene-functionalized disubstituted polyacetylenes exhibit high thermal stability and refractive indices due to the incorporation of ferrocenyl units (Jim, Qin, Mahtab, Lam, & Tang, 2011).

Chemical Properties Analysis

The chemical properties of ferroceneacetic acid derivatives, such as redox activity and ligand behavior, are crucial for their applications in catalysis and material science. The electrochemical behavior of 1'-(diphenylphosphino)ferrocenecarboxylic acid and its derivatives showcases the redox-active nature of these compounds, facilitating their use in electrochemical applications (Podlaha, Štěpnička, Ludvik, & Císařová, 1996).

科学研究应用

Overview of Ferroceneacetic Acid Applications

Ferroceneacetic acid is a derivative of ferrocene, a well-known compound in organometallic chemistry. It is characterized by its acetic acid functional group attached to one of the cyclopentadienyl rings of ferrocene. This modification imparts unique chemical properties to the molecule, making it a subject of interest in various scientific research applications. While specific studies directly focusing on ferroceneacetic acid were not identified, insights into the broader applications of ferrocene derivatives and related compounds provide a useful context for understanding its potential uses.

Catalytic Applications and Chemical Synthesis

Ferrocene derivatives, including potentially ferroceneacetic acid, have been extensively studied for their catalytic properties in asymmetric synthesis and organic transformations. These compounds serve as ligands and catalysts in various chemical reactions, facilitating the synthesis of complex organic molecules with high enantioselectivity. The unique electronic and structural characteristics of ferrocene derivatives contribute to their effectiveness in catalysis, offering pathways for the development of new synthetic methodologies and the enhancement of reaction efficiencies (Š. Tomá et al., 2014).

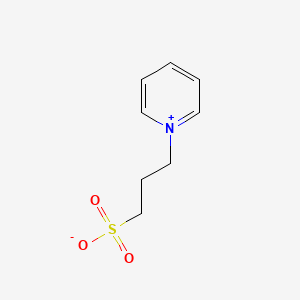

Electrochemical Sensors and Biosensors

The modification of ferrocene compounds, including the use of ferroceneacetic acid, has significant implications for the development of electrochemical sensors and biosensors. These devices exploit the redox properties of ferrocene derivatives to detect various analytes, including glucose, ions, and biomolecules. Ferrocene-based sensors are particularly valuable in medical diagnostics, environmental monitoring, and food safety, offering high sensitivity, specificity, and rapid response times. Research into ferrocene-modified electrodes and their applications in sensing technologies continues to expand, driven by the demand for more efficient and versatile analytical tools (J. Anzai, 2016; Baozhen Wang et al., 2014).

Anticancer Research and Drug Design

Ferrocene derivatives, by extension potentially including ferroceneacetic acid, have attracted attention in anticancer research. These compounds exhibit unique modes of action distinct from traditional platinum-based chemotherapeutics. Studies on ferrocene-phenol hybrids, such as ferrocifen, have shown promising activity against drug-resistant cancers, suggesting that ferrocene derivatives could serve as scaffolds for developing novel anticancer agents. The research focuses on understanding the mechanisms of action, optimizing the anticancer activity, and minimizing side effects, aiming to provide more effective treatments for various types of cancer (Li Li et al., 2021).

安全和危害

未来方向

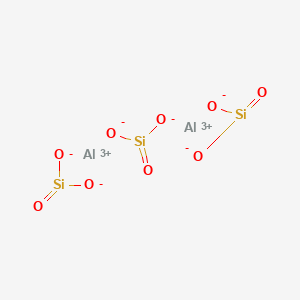

Ferroceneacetic acid represents a new class of quasicrystalline materials. It is the only one in which molecular self-assembly results in five-fold symmetry . Future research may explore its potential applications in various fields, including material science, asymmetric catalysis, biochemistry, and bioorganometallic chemistry .

属性

CAS 编号 |

1287-16-7 |

|---|---|

产品名称 |

FERROCENEACETIC ACID |

分子式 |

C12H12FeO2 10* |

分子量 |

244.07 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate](/img/structure/B1143368.png)